N-ethyl-4-sulfanylpyridine-2-carboxamide
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Overview
Description
N-ethyl-4-sulfanylpyridine-2-carboxamide is a chemical compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 g/mol . It is characterized by the presence of an ethyl group, a sulfanyl group, and a carboxamide group attached to a pyridine ring. This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-sulfanylpyridine-2-carboxamide typically involves the reaction of 4-chloropyridine-2-carboxamide with ethanethiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the sulfanyl group. The reaction mixture is then heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-sulfanylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
N-ethyl-4-sulfanylpyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-ethyl-4-sulfanylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The sulfanyl group may also interact with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-sulfanylpyridine-2-carboxamide
- N-propyl-4-sulfanylpyridine-2-carboxamide
- N-ethyl-4-sulfanylpyridine-3-carboxamide
Uniqueness
N-ethyl-4-sulfanylpyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N2OS |
---|---|
Molecular Weight |
182.25 g/mol |
IUPAC Name |
N-ethyl-4-sulfanylidene-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C8H10N2OS/c1-2-9-8(11)7-5-6(12)3-4-10-7/h3-5H,2H2,1H3,(H,9,11)(H,10,12) |
InChI Key |
XHRCKVIFBZPNKL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=S)C=CN1 |
Origin of Product |
United States |
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